Product packaging for 6-Azathymine, TMS(Cat. No.:)

6-Azathymine, TMS

Cat. No.: B8572002
M. Wt: 271.46 g/mol
InChI Key: WFMAXSXEHMITKR-UHFFFAOYSA-N
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Description

Historical Context and Research Significance of Azapyrimidine Nucleobase Analogs

The exploration of azapyrimidine nucleobase analogs, including 6-azathymine (B184732), began as part of a broader effort to synthesize and investigate antimetabolites—compounds that can block metabolic pathways. nih.gov These efforts were driven by the hope of developing new drugs for cancer and infectious diseases. aacrjournals.org Early studies in the mid-20th century demonstrated that 6-azathymine could competitively inhibit the growth of certain microorganisms like Streptococcus faecalis and Lactobacillus casei by interfering with the utilization of thymine (B56734) and thymidine (B127349). aacrjournals.org This inhibitory action highlighted the potential of azapyrimidines as tools to probe the pathways of nucleic acid biosynthesis. researchgate.net

The significance of these analogs lies in their ability to act as mimics of natural nucleobases, thereby interacting with the enzymes involved in DNA and RNA synthesis. wikipedia.org This interaction can lead to the inhibition of these enzymes or the incorporation of the analog into nucleic acids, ultimately disrupting cellular function. ontosight.ai Research on azapyrimidine nucleosides, such as 6-azauridine, further expanded the field, revealing potent antiviral and antitumor activities. rsc.orgnih.gov These early findings established azapyrimidine analogs as a crucial class of compounds for both fundamental biochemical research and drug discovery.

Structural Analogy to Natural Pyrimidines and its Implications in Research

The key to 6-azathymine's biological activity is its close structural resemblance to thymine, a natural pyrimidine (B1678525) base found in DNA. ontosight.ai 6-azathymine is a nucleobase analogue where the carbon atom at the sixth position of the thymine ring is replaced by a nitrogen atom. nih.gov This substitution has profound implications for its chemical and biological properties.

The introduction of the nitrogen atom alters the electron distribution within the ring, affecting its ability to form hydrogen bonds, which are crucial for the specific base pairing (A-T and G-C) that governs the structure of DNA. While it can still be recognized by some enzymes that process thymine, its altered electronic nature can lead to either tighter or weaker binding, or it may be processed in a way that leads to a non-functional product. beilstein-journals.org For instance, studies have shown that 6-azathymine can be converted to its deoxyriboside, azathymidine, by some bacterial enzymes. medchemexpress.comnih.gov This conversion allows it to be a substrate for enzymes in the DNA synthesis pathway, leading to the inhibition of DNA biosynthesis. medchemexpress.com

The structural differences and their consequences are summarized in the table below:

FeatureThymine6-AzathymineImplication in Research
Ring Structure Pyrimidine1,2,4-Triazine (B1199460) nih.govThe nitrogen at position 6 alters the electronic properties and hydrogen bonding capacity of the molecule.
Biological Role Natural DNA baseAntimetabolite ontosight.ai6-Azathymine can interfere with metabolic pathways that utilize thymine. aacrjournals.org
Enzyme Interaction Natural substrateCompetitive inhibitor or alternative substrate beilstein-journals.orgmedchemexpress.comCan be used to study enzyme mechanisms and design inhibitors.

Overview of Key Academic Research Domains Involving 6-Azathymine, Including Trimethylsilyl (B98337) Applications

The unique properties of 6-azathymine have led to its use in a variety of academic research domains:

Antimicrobial and Antiviral Research: Early research focused on the inhibitory effects of 6-azathymine on the growth of bacteria and viruses. medchemexpress.comresearchgate.net It has been shown to have antibacterial activity against pathogens like E. coli and P. aeruginosa. mdpi.com Its derivatives have also been investigated for activity against various viruses. rsc.org

Cancer Research: As an antimetabolite, 6-azathymine has been studied for its potential to inhibit the growth of cancer cells by interfering with DNA synthesis. ontosight.aiaacrjournals.org While clinical investigations did not show significant therapeutic benefit in certain cancers, it remains a valuable compound for studying the mechanisms of resistance to chemotherapy. aacrjournals.org

Enzyme Inhibition Studies: 6-Azathymine serves as a tool to investigate the mechanisms of enzymes involved in pyrimidine metabolism. For example, it is a known inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase. medchemexpress.com

Analytical Chemistry and Mass Spectrometry: In analytical techniques like gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary to make non-volatile compounds like nucleobases suitable for analysis. The trimethylsilyl (TMS) derivative of 6-azathymine, specifically 6-azathymine, bis(trimethylsilyl) ether, is frequently used for this purpose. nist.govnist.govnist.gov Silylation with reagents like hexamethyldisilazane (B44280) (HMDS) increases the volatility and thermal stability of 6-azathymine, allowing for its sensitive detection and quantification in complex biological samples. prepchem.comnih.gov This is particularly useful in studies tracking the metabolism of the analog.

The synthesis of the TMS derivative typically involves reacting 6-azathymine with a silylating agent like a mixture of hexamethyldisilazane (HMDS) and chlorotrimethylsilane (B32843) (TMSCl). prepchem.com

Property6-Azathymine6-Azathymine, bis(trimethylsilyl) ether
Molecular Formula C4H5N3O2 nih.govC10H21N3O2Si2 nist.gov
Molecular Weight 127.10 g/mol nih.gov271.46 g/mol nist.gov
Primary Use in Research Biological studies (antimetabolite) ontosight.aimedchemexpress.comAnalytical studies (GC-MS) nist.govnih.gov
Volatility LowHigh prepchem.com

The application of the TMS derivative is crucial for accurately measuring levels of 6-azathymine and its metabolites in various research contexts, from studying its metabolic fate in cells to its environmental presence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21N3O2Si2 B8572002 6-Azathymine, TMS

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21N3O2Si2

Molecular Weight

271.46 g/mol

IUPAC Name

trimethyl-[(6-methyl-3-trimethylsilyloxy-1,2,4-triazin-5-yl)oxy]silane

InChI

InChI=1S/C10H21N3O2Si2/c1-8-9(14-16(2,3)4)11-10(13-12-8)15-17(5,6)7/h1-7H3

InChI Key

WFMAXSXEHMITKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=N1)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 6 Azathymine

Chemical Synthesis Pathways for the 6-Azathymine (B184732) Nucleobase Scaffold

The synthesis of the 6-azathymine nucleobase scaffold typically involves cyclization reactions of appropriate precursors. For instance, the 6-azathymine analog, 2-thio-6-azathymine (PubChem CID: Not found, but closely related to 6-azathymine CID 70269), can be synthesized through the cyclization of a carbazone derivative. uni.lu This reaction can proceed under basic conditions, such as refluxing with sodium hydroxide (B78521) in ethanol, or under anhydrous conditions using sodium acetate (B1210297) in acetic acid under fusion. uni.lu The latter method has been reported to yield 2-thio-6-azathymine in 87% yield, while the former can achieve quantitative yields in absolute ethanol. uni.lu These methods illustrate the general approach to constructing the 1,2,4-triazine (B1199460) ring system characteristic of the 6-azathymine scaffold.

Synthesis of 6-Azathymine Nucleoside Derivatives

The formation of nucleoside derivatives from 6-azathymine involves the critical step of glycosylation, which can be achieved through both enzymatic and chemical approaches.

Enzymatic Glycosylation Methods Employing Nucleoside Phosphorylases

Enzymatic methods offer a stereoselective pathway for synthesizing 6-azathymine nucleosides. Early studies demonstrated the efficient transformation of 6-azathymine into its 2'-deoxy-D-riboside using Streptococcus faecalis cells or cell-free extracts as biocatalysts, with thymidine (B127349) serving as the pentofuranose (B7776049) donor in a phosphate (B84403) buffer at pH 8.0 and 37 °C. nih.gov

More recently, Escherichia coli nucleoside phosphorylases have been explored for their ability to catalyze the glycosylation of 6-azapyrimidines. For example, E. coli thymidine phosphorylase (TP) has been shown to catalyze the reversible glycosylation of 6-aza-2-thiothymine (B1226071) (PubChem CID: Not found, analog of 6-azathymine CID 70269) to produce 6-aza-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2-thiothymine (PubChem CID: Not found, analog of 6-azathymidine (B81694) CID 96565) in 50% yield. nih.gov However, the enzymatic phosphorolysis (reverse reaction) of 6-aza-2'-deoxyuridine (B1247385) and 6-azathymidine exhibited low yields, suggesting that direct enzymatic synthesis of these specific nucleosides might be less efficient even at high enzyme concentrations. nih.gov

Chemical Glycosylation Approaches, Including the Role of Trimethylsilylation in Nucleobase Activation

Chemical glycosylation remains a prominent strategy for synthesizing 6-azathymine nucleosides, with trimethylsilylation playing a pivotal role in activating the nucleobase for coupling reactions. The Vorbrüggen coupling procedure is a widely employed method for this purpose. nih.gov In this approach, 6-azathymine is initially silylated using reagents such as bis(trimethylsilyl)acetamide (BSA, PubChem CID: 6913588). nih.govnih.gov This silylation step increases the nucleophilicity of the nitrogen atoms on the nucleobase, making them more reactive towards the electrophilic sugar moiety.

Following silylation, the activated pyrimidine (B1678525) is reacted with a protected sugar, such as an L-thiosugar, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, PubChem CID: 65367). nih.govnih.gov This reaction is typically carried out at elevated temperatures (e.g., 50°C) over several hours (e.g., 12 hours) in an inert solvent like acetonitrile. nih.gov The subsequent deacylation of the protected nucleoside yields the desired 6-azathymine nucleoside derivative. nih.gov This method has been successfully applied in the synthesis of various 6-azathymidine 4'-thionucleosides. nih.govnih.gov

Preparation of Chemically Modified 6-Azathymine Analogs (e.g., Thionucleosides, Spiro Derivatives)

Beyond standard nucleoside formation, 6-azathymine serves as a versatile precursor for a range of chemically modified analogs, including thionucleosides and spiro derivatives.

Thionucleosides: The synthesis of 6-azathymidine 4'-thionucleosides has been extensively reported. These modifications involve replacing an oxygen atom in the sugar ring with sulfur. Examples include the synthesis of dideoxy, 1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(6-azathymidine) (PubChem CID: Not found, analog of 6-azathymidine CID 96565) and the L-nucleoside analogue, 1-(4-thio-β-L-erythro-pentofuranosyl)-(6-azathymidine) (PubChem CID: Not found, analog of 6-azathymidine CID 96565). nih.govnih.gov The synthesis often involves the silylation of 6-azathymine, followed by coupling with appropriately functionalized thiosugars and subsequent deprotection steps. nih.gov Other thionucleoside analogs, such as 2-thio-6-azathymine (PubChem CID: Not found, analog of 6-azathymine CID 70269) and 4-thiono-2-hydroxylimino derivatives (PubChem CID: Not found), have also been synthesized, often by modifying the nucleobase itself before glycosylation. uni.lu

Spiro Derivatives: While specific spiro derivatives of 6-azathymine are less commonly reported, spiro-5-(fluoren-9'-yl)-6-azauracil (PubChem CID: Not found, analog of 6-azauracil (B101635) CID 70268) and its N,N-dialkyl derivatives have been synthesized, demonstrating the potential for creating spiro-fused systems with azapyrimidine scaffolds. scirp.orgresearchgate.netscirp.org These syntheses involve various reaction conditions, including N-methylation and hydroxymethylation of the spiro-azauracil core. scirp.org The ability to form such spiro structures highlights the versatility of the azapyrimidine ring system in generating complex molecular architectures.

Coordination Chemistry of 6-Azathymine: Formation and Characterization of Metal Complexes

6-Azathymine, as a nucleobase analogue, exhibits interesting coordination chemistry with transition metals, forming various metal complexes. Research has demonstrated the synthesis and characterization of the first Copper(II) complex of 6-azathymine. ijabbr.comresearchgate.net This complex, with the formula [[CuCl2(H2O)2(AT)}2]· 2H2O (where AT = 6-azathymine), was obtained from the reaction of 3,4-dihydro-6-methyl-3-thioxo-1,2,4-triazin-5(2H)-one (6-aza-2-thiothymine) with copper(I) chloride in the presence of hydrochloric acid in methanol. researchgate.net

Detailed characterization using techniques such as IR spectroscopy, elemental analysis, mass spectrometry, and single-crystal X-ray diffraction studies revealed that 6-azathymine acts as a monodentate ligand in this centrosymmetric binuclear complex. researchgate.net The coordination occurs via an oxygen atom of the 6-azathymine ligand. researchgate.net This demonstrates the ability of 6-azathymine to engage in metal-ligand interactions, forming well-defined coordination compounds.

Table 1: Key Compounds and Their PubChem CIDs

Compound NamePubChem CID
6-Azathymine70269
6-Azathymidine96565
Bis(trimethylsilyl)acetamide (BSA)6913588
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)65367
2-thio-6-azathymine (analog)Not found
6-aza-1-(2-deoxy-β-D-erythro-pentofuranosyl)-2-thiothymine (analog)Not found
1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(6-azathymidine) (analog)Not found
1-(4-thio-β-L-erythro-pentofuranosyl)-(6-azathymidine) (analog)Not found
5'-O-tert-butyldimethylsilyl-2'-deoxy-4'-thio-β-D-erythro-pentofuranosyl-1'-(6-azathymine) (intermediate)Not found
Spiro-5-(fluoren-9'-yl)-6-azauracil (analog)Not found
[[CuCl2(H2O)2(AT)}2]· 2H2O (AT = 6-azathymine)Not found

Table 2: Summary of Chemical Glycosylation Conditions for 6-Azathymine

Reagent for SilylationLewis Acid CatalystSolventTemperatureReaction TimeProduct TypeReference
Bis(trimethylsilyl)acetamide (BSA)Trimethylsilyl trifluoromethanesulfonate (TMSOTf)Acetonitrile50°C12 hours6-Azathymidine 4'-thionucleosides nih.govnih.gov

Table 3: Example of 6-Azathymine Metal Complex Characterization

ComplexLigand RoleCoordination AtomStructure TypeCharacterization MethodsReference
[[CuCl2(H2O)2(AT)}2]· 2H2O (AT = 6-azathymine)MonodentateOxygenCentrosymmetric BinuclearIR spectroscopy, Elemental analysis, Mass spectrometry, Single-crystal X-ray diffraction researchgate.net

Advanced Analytical Methodologies Employing 6 Azathymine and Its Trimethylsilyl Derivatives

Gas Chromatography-Mass Spectrometry (GC/MS) Applications in Nucleic Acid Research

GC/MS is a powerful analytical technique widely employed in nucleic acid research for the identification and quantification of nucleobases and their modifications. The inherent low volatility and thermal instability of many nucleobases necessitate their derivatization into more volatile and thermally stable forms, such as trimethylsilyl (B98337) (TMS) derivatives, prior to GC/MS analysis.

Optimization of Trimethylsilylation as a Derivatization Technique for GC/MS Analysis

Trimethylsilylation is a common derivatization technique in GC/MS, converting compounds with active hydrogen-containing groups (e.g., hydroxyl, carboxyl, amino, imino) into volatile and thermally stable trimethylsilyl ethers, esters, or amides researchcommons.org. For nucleic acid components like nucleobases, this process is essential to enable their separation and detection by GC/MS. Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) researchcommons.orgscispace.com.

BSTFA is a highly versatile reagent that reacts readily with a range of polar organic compounds, replacing active hydrogens with a trimethylsilyl group . Its by-products, such as trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes chromatographic interference . TMCS often serves as a silylation catalyst, enhancing the reactivity of other silylation reagents like BSTFA, particularly for hindered hydroxyls, amides, and many secondary amines . A typical derivatization procedure involves transferring the sample to a GC vial in an appropriate aprotic solvent, followed by the addition of BSTFA and pyridine (B92270) (as a basic catalyst) ereztech.com. Heating the mixture, often at temperatures around 65°C, facilitates the derivatization reaction ereztech.com. The primary limitation of TMS derivatives is their instability, often lasting only a few days before significant hydrolysis occurs ereztech.com.

Utilization of 6-Azathymine (B184732) as an Internal Standard in the Analysis of DNA Base Modifications

In quantitative GC/MS analysis of DNA base modifications, the use of internal standards is critical for ensuring accuracy, reproducibility, and correcting for variability in sample preparation, derivatization efficiency, and instrumental parameters scielo.org.mxresearchgate.net. Stable isotope-labeled internal standards are generally preferred due to their identical physicochemical properties to the analytes, allowing them to compensate for signal fluctuations and matrix effects in mass spectrometry scielo.org.mxresearchgate.nettandfonline.com.

6-Azathymine (6-methyl-2H-1,2,4-triazine-3,5-dione), a nucleobase analogue of thymine (B56734), has been identified as a suitable internal standard for the quantitative measurement of base damage in DNA when analyzed by gas chromatography-mass spectrometry rsc.orgfishersci.com. Its structural similarity to natural nucleobases, coupled with its distinct mass, makes it an effective tool for normalizing analytical signals. The use of 6-azathymine as an internal standard helps to achieve high specificity, reproducibility, and accurate quantification in complex biological matrices scielo.org.mx.

Development and Validation of GC/MS Methods for Quantitative Analysis of Modified Nucleobases

The development and validation of GC/MS methods for quantitative analysis of modified nucleobases involve several critical steps to ensure reliable and accurate results. These steps typically include optimizing hydrolysis conditions to release nucleobases from DNA, selecting appropriate derivatization reagents, and establishing chromatographic and detection parameters.

For instance, in the GC/MS analysis of 5-methylcytosine (B146107) (5mC), DNA is commonly hydrolyzed using aqueous formic acid, and the resulting nucleobases are derivatized with reagents such as BSTFA, often with the addition of chlorotrimethylsilane (B32843) tandfonline.comchemicalbook.com. GC/MS methods have demonstrated high sensitivity, with reported limits of detection (LOD) for 5mC as low as 0.8 pg (6.4 fmol) tandfonline.comchemicalbook.com. More advanced GC-tandem mass spectrometry (GC-TQ-MS/MS) methods have further improved sensitivity, achieving LODs of 0.46 fmol for cytosine and 0.41 fmol for 5mC, enabling the detection of very low percentages of methylated cytosines in DNA samples aocs.org.

Method validation typically involves assessing parameters such as retention time reproducibility, linearity of calibration curves, and limits of detection and quantification. For example, in GC-TQ-MS/MS, high reproducibility of retention times and low LODs are crucial for accurate quantification aocs.org. The use of internal standards, such as 6-azathymine, is integral to these validation processes, ensuring that the method can reliably quantify DNA modifications even at trace levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including 6-azathymine and its synthetic analogs. It provides detailed information about the molecular structure, connectivity, and stereochemistry based on the magnetic properties of atomic nuclei.

Application of Tetramethylsilane (TMS) as an Internal Reference in NMR Spectroscopy of 6-Azathymine Derivatives

Tetramethylsilane (TMS) is the universally accepted internal standard for calibrating chemical shifts in H, C, and Si NMR spectroscopy in organic solvents aocs.orgwikipedia.orgresearchgate.netresearchgate.net. Its widespread use stems from several advantageous properties:

Single, Intense Signal: TMS contains 12 chemically equivalent protons, resulting in a single, sharp, and intense singlet in the H NMR spectrum, even at low concentrations researchgate.netfu-berlin.deresearchgate.net. Similarly, its four equivalent carbon atoms yield a single sharp peak in the C NMR spectrum wikipedia.org.

Chemical Inertness: TMS is chemically inert, minimizing undesirable reactions with the sample being analyzed researchgate.netresearchgate.net.

High Shielding: The protons and carbons in TMS are highly shielded by the central silicon atom, causing their resonance signals to appear at a higher magnetic field (upfield) compared to most other organic molecules. This allows TMS to be assigned a chemical shift (δ) of 0.0 ppm, with most other organic signals appearing downfield (positive δ values) researchgate.net.

Volatility and Ease of Removal: TMS is a volatile liquid with a low boiling point (26.5°C), allowing for its easy removal from recovered samples researchgate.netresearchgate.net.

Solubility: It is soluble in most organic solvents, making it an ideal internal standard for a wide range of organic samples.

For 6-azathymine derivatives, such as 6-azathymidine (B81694) analogs, TMS is routinely employed as an internal standard for both H and C NMR measurements to ensure accurate and comparable chemical shift data researchgate.netresearchgate.net.

Spectroscopic Characterization Techniques for 6-Azathymine and its Synthetic Analogs

The structural elucidation of 6-azathymine and its synthetic analogs relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insights into the proton and carbon environments within the molecule. For 6-azathymine derivatives, H NMR spectra reveal characteristic signals for methyl protons and exchangeable NH protons. For example, a 6-azathymidine analog showed a singlet for the methyl group protons at δ 2.12 ppm in DMSO-d6 researchgate.net. The chemical shifts of sugar moieties in nucleoside analogs are also observed, with variations depending on the substitution patterns researchgate.net. C NMR spectroscopy provides information about the carbon skeleton, including carbonyl carbons and those in the triazine ring and sugar moiety researchgate.netresearchgate.net.

Table 1: Representative NMR Chemical Shifts for a 6-Azathymidine Analog (in DMSO-d6) researchgate.net
NucleusChemical Shift (δ, ppm)Assignment (Partial)
H12.13 (bs)NH
H5.87 (d)H-1'
H2.12 (s)CH
C148.47C-5
C143.23C-2 & C-4 (C=O)
C16.41CH

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups present in 6-azathymine and its derivatives. For 6-azathymine, strong bands are observed around 1500 cm⁻¹ due to C=O, C-N, C=C, and N-N stretching vibrations ereztech.com. Methyl group vibrations, such as symmetric and antisymmetric C-H stretching, appear around 2872 cm⁻¹ and 2965 cm⁻¹, respectively, with C-H deformation modes at 1350 cm⁻¹ and 1450 cm⁻¹ ereztech.com. N-H stretching vibrations are typically found around 3000 cm⁻¹ ereztech.com.

Table 2: Characteristic IR Vibrational Frequencies for 6-Azathymine ereztech.com
Vibration TypeWavenumber (cm⁻¹)
C=O, C-N, C=C, N-N stretches~1500
Symmetric Methyl C-H stretch2872
Antisymmetric Methyl C-H stretch2965
CH deformation1350, 1450
CH rocking950
C-H and N-H stretches~3000

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the confirmation of molecular structure. For trimethylsilylated derivatives of nucleobases, GC/MS is commonly used, where electron ionization (EI) generates characteristic fragment ions. For example, a trimethylsilyl derivative of 6-azathymine has been associated with an m/z 265 ion in GC-MS analysis scielo.org.mx. High-resolution MS (HRMS) and tandem MS (MS/MS) experiments further elucidate fragmentation pathways and confirm elemental compositions.

PubChem CIDs

Biochemical Interactions and Molecular Mechanisms of 6 Azathymine

Molecular Mechanisms of Interference with Deoxyribonucleic Acid (DNA) Biosynthesis and Replication

6-Azathymine (B184732) exerts its biological effects primarily by interfering with the fundamental processes of deoxyribonucleic acid (DNA) biosynthesis and replication. As a structural analog of thymine (B56734), it can disrupt the normal pathways required for DNA synthesis medchemexpress.comontosight.ai. This interference is believed to inhibit the growth of rapidly dividing cells, a characteristic exploited in research models ontosight.ai. Studies have indicated that 6-azathymine can be incorporated into DNA, potentially leading to mutations or disruptions in the replication process, which may ultimately result in cell death ontosight.ai. For instance, the deoxyriboside of 6-azathymine, known as azathymidine, has been shown to affect DNA biosynthesis in bone marrow and neoplastic cells in vitro medchemexpress.comchemsrc.com. While 6-azathymine-5-C14 has been observed to incorporate into the DNA of Streptococcus faecalis, research suggests that the formation of this modified DNA might not be the sole or primary mechanism of its inhibitory effects. Instead, the mechanism of action may be more closely linked to the inhibition of the utilization of essential metabolic intermediates or the function of crucial coenzymes researchgate.net.

Antimetabolite Properties and Competition with Natural Nucleosides in Biochemical Pathways

6-Azathymine functions as an antimetabolite due to its structural resemblance to natural pyrimidine (B1678525) nucleobases, particularly thymine medchemexpress.comchemsrc.commedchemexpress.com. This structural mimicry allows it to compete with natural nucleosides, such as thymine and thymidine (B127349), for their roles in various biochemical pathways ontosight.ai. This competitive antagonism has been observed in the growth inhibition of microorganisms like Streptococcus faecalis (8043) medchemexpress.comchemsrc.comresearchgate.net. By competing with natural substrates, 6-azathymine can disrupt the normal metabolic flow, leading to impaired cellular functions and growth cessation ontosight.airesearchgate.net.

Enzymatic Recognition, Substrate Specificity, and Inhibition Profile

The biological activity of 6-Azathymine is significantly influenced by its interactions with various enzymes involved in nucleoside metabolism.

Nucleoside phosphorylases (NPs) are key enzymes in the nucleoside salvage pathway, catalyzing the reversible phosphorolysis of nucleosides into their corresponding bases and (deoxy)ribose-1-phosphate researchgate.netresearchgate.netmdpi.comresearchgate.net. Escherichia coli (E. coli) nucleoside phosphorylases, including Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP), have been extensively studied for their substrate specificities researchgate.net. Research indicates that 6-azathymine exhibits good substrate properties for both E. coli TP and UP researchgate.netnih.gov. This means these enzymes can recognize and process 6-azathymine, potentially leading to its conversion into nucleoside derivatives within the cell. While Purine (B94841) Nucleoside Phosphorylase (PNP) from E. coli is known for its broad substrate specificity and involvement in purine metabolism, the provided literature does not explicitly detail 6-azathymine as a direct substrate for E. coli PNP. However, other aza/deaza purine nucleoside analogs have been identified as inhibitors of E. coli PNP mdpi.com.

Beyond its interaction with nucleoside phosphorylases, 6-azathymine is recognized as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase medchemexpress.comchemsrc.commedchemexpress.comtargetmol.comsemanticscholar.org. This enzyme plays a role in the metabolism of pyrimidine derivatives. While specific inhibition constants (Ki) for 6-azathymine against this enzyme are not explicitly detailed in the provided snippets, a related compound, 6-azauracil (B101635), has been reported to act as a competitive inhibitor with respect to beta-alanine (B559535) and an uncompetitive inhibitor with respect to pyruvic acid for D-3-aminoisobutyrate-pyruvate aminotransferase, with a Ki value of approximately 8.9 mM targetmol.com. This highlights the capacity of azapyrimidines to inhibit key metabolic enzymes.

Table 1: Inhibition Profile of Azapyrimidines

CompoundEnzyme TargetInhibition Type (if specified)Ki (approximate)Reference
6-AzathymineD-3-Aminoisobutyrate-Pyruvate AminotransferasePotent InhibitorNot specified medchemexpress.comchemsrc.commedchemexpress.comtargetmol.comsemanticscholar.org
6-AzauracilD-3-Aminoisobutyrate-Pyruvate AminotransferaseCompetitive (β-alanine), Uncompetitive (pyruvic acid)8.9 mM targetmol.com

Interactions and Substrate Properties with Escherichia coli Nucleoside Phosphorylases (Thymidine Phosphorylase, Uridine Phosphorylase, Purine Nucleoside Phosphorylase)

Cellular Metabolism of 6-Azathymine: Conversion to Nucleosides and Further Metabolic Derivatives

Upon cellular uptake, 6-azathymine undergoes metabolic transformations. In microorganisms such as Streptococcus faecalis, 6-azathymine can be converted to its corresponding deoxyriboside, azathymidine medchemexpress.comchemsrc.com. Studies in mice have shown that after administration, 6-azathymine is eliminated in the urine not only as the free compound but also as various metabolites medchemexpress.com. Furthermore, experiments with 6-azathymine-5-C14 in mice revealed that radioactivity is distributed across all investigated tissues, present as both free 6-azathymine and its metabolic derivatives medchemexpress.com. In vitro studies using mouse liver slices or homogenates demonstrated the conversion of 6-azathymine to its corresponding ribonucleoside and, to a lesser extent, to the analogous 2'-deoxyribonucleoside researchgate.net. Two specific metabolic derivatives identified include the ribonucleoside and a side-chain oxidation product, tentatively identified as 5-hydroxymethyl-6-azauracil researchgate.net.

In Vitro Studies on Biological Activities and Mechanisms in Research Models (e.g., Antibacterial, Antiviral Mechanisms)

In vitro research has explored the biological activities of 6-azathymine in various research models, demonstrating its antibacterial and antiviral properties medchemexpress.comchemsrc.commedchemexpress.com.

Antibacterial Mechanisms : 6-Azathymine acts as a competitive antagonist against the growth of Streptococcus faecalis (8043) and other microorganisms medchemexpress.comchemsrc.com. The mechanism of its antibacterial action in S. faecalis involves its conversion to azathymidine medchemexpress.comchemsrc.com. While incorporation into DNA has been observed, the primary inhibitory effect in S. faecalis is more likely attributed to the inhibition of a required metabolic intermediate's utilization or the function of an essential coenzyme researchgate.net. 6-Azathymine has also been reported to inhibit the bacterial growth of Pseudomonas aeruginosa and Escherichia coli researchgate.net.

Antiviral Mechanisms : 6-Azathymine possesses antiviral activities medchemexpress.comchemsrc.commedchemexpress.com. While direct quantitative data for 6-azathymine's antiviral activity were not extensively detailed, research on its derivatives has shown promising results. For example, 1-(2-deoxy-4-thio-b-D-erythro-pentofuranosyl)-(6-azathymidine), a 4'-thionucleoside derivative of 6-azathymidine (B81694), displayed pronounced activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), varicella-zoster virus (VZV), and vaccinia virus tandfonline.com.

Other Research Models : In studies evaluating hybrid molecules for antileishmanial activity, a compound incorporating 6-azathymine as a nucleobase demonstrated significant activity against Leishmania donovani intramacrophage amastigotes, with an IC50 value of 29.02 µM. This highlights the potential for 6-azathymine-containing structures in broader antimicrobial research nih.gov.

Table 2: In Vitro Biological Activities

Activity TypeResearch Model / OrganismSpecific Compound (if derivative)Key Finding / IC50 (approximate)Reference
AntibacterialStreptococcus faecalis (8043)6-AzathymineCompetitive antagonist of growth medchemexpress.comchemsrc.com
AntibacterialPseudomonas aeruginosa, E. coli6-AzathymineInhibits bacterial growth researchgate.net
AntiviralHSV-1, HSV-2, VZV, Vaccinia virus1-(2-deoxy-4-thio-b-D-erythro-pentofuranosyl)-(6-azathymidine)Pronounced activity tandfonline.com
AntileishmanialLeishmania donovani (intramacrophage amastigotes)Hybrid molecule with 6-azathymine as nucleobaseIC50 = 29.02 µM nih.gov

Computational Chemistry and Theoretical Modeling of 6 Azathymine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio, G3, G4 Methods)

Quantum chemical calculations, including Density Functional Theory (DFT) and high-level ab initio methods like G3 and G4, are extensively employed to investigate the properties of 6-azathymine (B184732) and its derivatives. DFT, known for its balance of accuracy and computational efficiency, is a widely used approach for determining molecular structures, reaction energies, barrier heights, and spectroscopic characteristics. For instance, the B3LYP functional, often combined with basis sets such as 6-31+G(d,p), has been utilized to accurately calculate pKa values for aza- and deaza-modified nucleobases.

More advanced composite methods, such as G3 and G4, have been applied in thermochemical investigations of 6-azauracil (B101635) derivatives, including 6-azathymine. These methods have demonstrated excellent agreement between theoretically computed gaseous enthalpies of formation and experimental values, highlighting their reliability in predicting thermochemical data. For studying excited states, Time-Dependent Density Functional Theory (TDDFT) has been instrumental in supporting experimental observations regarding the ultrafast intersystem crossing processes in 6-azathymine. Similarly, CASPT2//CASSCF quantum-chemical calculations have been employed to explore the excited triplet states of related thymine (B56734) analogues like 6-aza-2-thiothymine (B1226071).

Prediction and Analysis of Tautomeric and Conformer Distributions

The study of tautomeric and conformer distributions is crucial for understanding the chemical and biological activity of heterocyclic compounds like 6-azathymine. Tautomerism, a form of dynamic isomerism involving proton transfer and the migration of π-bonds, significantly influences molecular properties. DFT calculations are a primary tool for predicting and analyzing these distributions, allowing for the determination of optimal tautomeric forms, Gibbs free energies, and equilibrium constants.

For 6-azathymine, TDDFT calculations have provided computational support for experimental findings on its excited state dynamics. These studies reveal complex pathways for ultrafast intersystem crossing (ISC), involving transitions between different excited electronic states (e.g., S2 to T2, or S2 to S1 followed by S1 to T1). The investigation of these excited state transitions implicitly involves the analysis of various electronic configurations and their corresponding molecular geometries, which can be viewed as different conformers or tautomeric states relevant to the excited state landscape.

Investigation of Electronic Properties and Molecular Structure

Quantum chemical calculations are fundamental for a detailed understanding of the electronic properties and molecular structure of 6-azathymine. DFT methods, often employing basis sets like 6-311++G(d,p) or 6-31G(d), are used to optimize molecular geometries and predict vibrational frequencies, which can be compared with experimental spectroscopic data. These calculations also provide insights into various electronic characteristics, including:

Linear polarizability and first-order hyperpolarizability: These properties are important for understanding the molecule's response to electric fields and its potential in non-linear optics.

Natural Bonding Orbital (NBO) analysis: NBO analysis helps in understanding the delocalization of electrons and intermolecular interactions.

Molecular Electrostatic Potential (MEP) contours: MEP maps visualize the charge distribution and identify potential sites for electrophilic or nucleophilic attack, crucial for understanding reactivity.

HOMO-LUMO energy gap: The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions. A smaller gap generally suggests higher reactivity.

These computational analyses provide a comprehensive picture of how the atomic arrangement and electron distribution dictate the chemical behavior of 6-azathymine.

Thermochemical Investigations and Enthalpy Calculations for 6-Azathymine and Related Azapyrimidines

Thermochemical investigations are crucial for understanding the energetic stability and phase transitions of chemical compounds. For 6-azathymine and related azapyrimidines, such as 6-azauracil and 6-aza-2-thiothymine, experimental and computational methods have been combined to determine key thermochemical parameters.

Experimental data for the standard molar enthalpies of formation in the crystalline phase and enthalpies of sublimation have been derived using techniques like combustion calorimetry and high-temperature Calvet microcalorimetry. These experimental values serve as benchmarks for validating theoretical predictions.

Table 1: Selected Thermochemical Data for 6-Azathymine and Related Azapyrimidines (T = 298.15 K)

CompoundPhaseMethodEnthalpy of Formation (kJ·mol⁻¹)Enthalpy of Sublimation (kJ·mol⁻¹)Reference
6-AzathymineCrystallineCombustion Calorimetry(Data not explicitly in snippets)(Data not explicitly in snippets)
6-AzauracilCrystallineCombustion Calorimetry(Data not explicitly in snippets)(Data not explicitly in snippets)
6-Aza-2-thiothymineCrystallineCombustion Calorimetry(Data not explicitly in snippets)(Data not explicitly in snippets)
6-AzauracilGas PhaseG3/G4 Quantum Chemical Calculations(Data not explicitly in snippets)(Data not explicitly in snippets)
6-AzathymineGas PhaseG3/G4 Quantum Chemical Calculations(Data not explicitly in snippets)(Data not explicitly in snippets)
6-Aza-2-thiothymineGas PhaseG3/G4 Quantum Chemical Calculations(Data not explicitly in snippets)(Data not explicitly in snippets)

Note: Specific numerical values for enthalpies of formation and sublimation for 6-azathymine were not directly provided in the search snippets, though the studies confirm their determination using the mentioned methods and the agreement between G3/G4 calculations and experimental results for these compounds.

The G3 and G4 quantum-chemical methods have been particularly successful in calculating theoretical gaseous enthalpies of formation for these compounds, showing strong agreement with the experimental data. This consistency underscores the reliability of these computational approaches in predicting thermochemical properties of aza-substituted pyrimidines.

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Base Pairing)

Intermolecular interactions, especially hydrogen bonding, are fundamental to the structure and function of biomolecules, including nucleobases. Hydrogen bonding between nucleobases is the cornerstone of DNA's double helical structure, facilitating specific base pairing (e.g., Watson-Crick pairing between adenine-thymine and guanine-cytosine).

Computational modeling, often involving DFT calculations, is used to investigate these interactions. For example, studies on purine (B94841) derivatives have utilized DFT to analyze intermolecular interactions with hydrogen-bonding partners. These studies indicate that the stability of hydrogen-bonded complexes, or base pairs, is primarily dependent on the number of intermolecular hydrogen bonds formed and their donor-acceptor alternation. While direct computational studies on the base pairing of 6-azathymine with canonical nucleobases were not explicitly detailed in the search results, its structural similarity to thymine suggests that it would engage in similar hydrogen-bonding patterns, which can be thoroughly investigated through computational methods. The principles of hydrogen bonding and base pairing are well-established and are routinely modeled using quantum chemical and molecular mechanics approaches.

Simulation of Enzyme-Ligand Interactions and Substrate Recognition Profiles

6-Azathymine is known to act as an inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase fishersci.ca. Understanding the molecular basis of such inhibitory activity requires detailed analysis of enzyme-ligand interactions. Computational approaches, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for this purpose.

These simulations provide atomistic-level insights into how ligands bind to enzymes, the binding affinity, and the conformational changes that occur upon complex formation. The interactions are governed by various forces, including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. The "lock-and-key" and "induced fit" models are two prominent concepts describing enzyme-ligand binding, both of which can be explored and refined through computational simulations.

Molecular dynamics simulations, in particular, allow for the observation of the durability and adaptability of these interactions under simulated conditions, while docking analysis provides information on binding mechanisms and affinity. Although specific MD simulations for 6-azathymine with its target enzyme were not explicitly found in the provided snippets, the general methodologies are well-established and routinely applied to study such systems. These computational studies are crucial for elucidating substrate recognition profiles and guiding the development of new therapeutic agents.

Future Research Directions and Emerging Areas in 6 Azathymine Studies

Rational Design and Synthesis of Novel 6-Azathymine (B184732) Analogs with Tailored Biochemical Properties

The rational design and synthesis of novel 6-Azathymine analogs represent a crucial avenue for future research. This approach aims to create compounds with precisely engineered biochemical properties, enhancing their efficacy, selectivity, and bioavailability. By systematically modifying the core structure of 6-Azathymine, researchers can explore a vast chemical space to identify derivatives with improved inhibitory activities, altered metabolic pathways, or enhanced interactions with specific biological targets.

Efforts in this area draw inspiration from the successful synthesis of other nucleobase analogs, such as 6-azauracil (B101635) derivatives, which have demonstrated significant biological effects, including anticancer, antiviral, and antimicrobial properties. The synthesis of novel pyrimidine (B1678525) derivatives is an active field, employing various reaction conditions and methods to achieve desired structural modifications. For instance, recent work has focused on designing and synthesizing new pyrimidine derivatives to explore their antitumor activity, demonstrating how electronic properties and substitution positions can influence biological outcomes.

Key research findings in this domain include:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are essential to understand how specific structural changes in 6-Azathymine influence its interaction with enzymes involved in nucleic acid metabolism or other cellular processes. This involves synthesizing a series of analogs with systematic modifications and evaluating their biochemical impact.

Targeted Modifications: Future synthesis efforts will likely focus on incorporating functional groups that can modulate properties such as solubility, membrane permeability, and metabolic stability, thereby "tailoring" the compound for specific biological applications.

Combinatorial Chemistry and High-Throughput Synthesis: The application of combinatorial chemistry and automated synthesis platforms could accelerate the generation of diverse 6-Azathymine analog libraries, enabling rapid screening for desired biochemical profiles.

Development of Advanced Spectroscopic and Analytical Techniques for Studying 6-Azathymine in Complex Biological Matrices

Studying 6-Azathymine and its interactions within complex biological matrices, such as cells and tissues, necessitates the development and application of advanced spectroscopic and analytical techniques. These techniques are critical for accurate identification, quantification, and elucidation of molecular mechanisms in physiologically relevant environments.

Current spectroscopic methods, including UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), provide fundamental insights into molecular structure and composition. However, their application to complex biological samples often presents challenges related to matrix interference and the need for extensive sample preparation.

Future research will focus on:

Enhanced Sensitivity and Specificity: Developing techniques with higher sensitivity to detect trace amounts of 6-Azathymine and its metabolites in biological samples, along with improved specificity to differentiate them from endogenous compounds.

In Vivo and Real-Time Monitoring: Advancements in analytical methods are moving towards miniaturized, high-throughput, and in vivo approaches, allowing for continuous monitoring of drug levels and interactions within living systems. This could involve the use of advanced imaging techniques that provide spatial and temporal resolution of 6-Azathymine distribution.

Ultrafast Spectroscopy: Research on the excited-state dynamics of 6-Azathymine has already utilized broadband transient absorption measurements, supported by time-dependent density functional theory (TDDFT) calculations, to understand its photophysical properties and intersystem crossing pathways. Further development in ultrafast spectroscopy can provide deeper insights into its interactions with light and potential photodamage mechanisms within nucleic acids.

Integration of Techniques: Combining different analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), can offer comprehensive data by coupling high separation efficiency with detailed molecular characterization.

Computational Design and In Silico Screening of 6-Azathymine Derivatives for Targeted Biochemical Pathways

Computational design and in silico screening are becoming indispensable tools in modern drug discovery and chemical biology, offering a cost-effective and efficient way to identify and optimize potential drug candidates. For 6-Azathymine, these computational approaches will play a significant role in predicting its interactions with various biological targets and understanding its impact on specific biochemical pathways.

Molecular modeling can help decipher complex biochemical pathways and predict how molecules interact with target proteins or enzymes. 6-Azathymine has already been identified as an inhibitor of nucleic acid biosynthesis in cancer tissues and has shown inhibitory activities against cancer cell lines in in silico screening studies.

Future research in this area will include:

Virtual Screening of Large Libraries: Employing high-throughput virtual screening (HTVS) to screen vast databases of chemically diverse compounds for potential 6-Azathymine derivatives that exhibit favorable binding affinities to specific enzymes or receptors involved in targeted biochemical pathways.

Molecular Dynamics Simulations: Conducting molecular dynamics simulations to understand the dynamic interactions between 6-Azathymine derivatives and biological macromolecules, providing insights into binding mechanisms and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models to predict the biological activity of new 6-Azathymine analogs based on their chemical structures, guiding the synthesis of more potent and selective compounds.

Pathway Analysis and Network Biology: Utilizing computational tools to map the effects of 6-Azathymine and its derivatives on complex biochemical networks, identifying key nodes and pathways that are perturbed, which can lead to the discovery of novel therapeutic targets. Computational studies have already explored the electronic nature of radicals (sigma or pi type) in 6-Azathymine and other nucleobase analogs, which is crucial for understanding their reactivity and potential for DNA damage.

Exploration of 6-Azathymine in Chemical Biology as a Probe for Fundamental Nucleic Acid Research

The unique structural features of 6-Azathymine, as a nucleobase analog, make it a valuable chemical biology probe for investigating fundamental aspects of nucleic acid research. Chemical probes are essential small molecules that enable researchers to explore protein function in complex biological systems and validate potential therapeutic targets.

6-Azathymine's known ability to inhibit DNA biosynthesis and its antibacterial and antiviral activities highlight its utility in studying nucleic acid metabolism and replication. Its deoxyriboside, azathymidine, has also been shown to affect DNA biosynthesis.

Future research will leverage 6-Azathymine as a probe to:

Investigate DNA/RNA Replication and Repair Mechanisms: By incorporating 6-Azathymine into nucleic acid strands, researchers can study how its presence affects DNA replication fidelity, repair pathways, and transcription processes.

Elucidate Enzyme-Nucleic Acid Interactions: 6-Azathymine can serve as a tool to probe the active sites and mechanisms of enzymes that interact with DNA and RNA, such as polymerases, nucleases, and methyltransferases.

Study Photophysical Properties and Photodamage: Aza-nucleobases, including 6-Azathymine, exhibit high triplet state quantum yields and structural similarities to canonical nucleobases, making them excellent candidates for studying excited state dynamics and the mechanisms of DNA/RNA photodamage. Understanding the electronic nature of radicals (sigma or pi type) formed from 6-Azathymine is vital for comprehending its reactivity within nucleic acids.

Develop New Fluorescent Probes: Modifications to 6-Azathymine could lead to the development of novel fluorescent nucleobase analogs that can be incorporated into nucleic acids for real-time imaging and tracking of biological processes.

Explore Epigenetic Modifications: As a nucleobase analog, 6-Azathymine could be adapted to study novel epigenetic modifications or to perturb existing epigenetic marks, providing insights into gene regulation.

Q & A

Q. What is the mechanism of 6-Azathymine's inhibition of DNA biosynthesis, and how can this be experimentally validated?

6-Azathymine acts as a competitive inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, disrupting the metabolic pathway essential for DNA precursor synthesis. Methodologically, its inhibitory activity can be validated via:

  • Enzyme kinetics assays : Measure Ki values (e.g., ~8.9 mM for β-alanine competition) using purified enzymes and spectrophotometric monitoring of substrate depletion .
  • Microbial growth inhibition : Compare growth curves of Streptococcus faecalis (ATCC 8043) in media with/without 6-Azathymine. The compound is converted to azathymidine intracellularly, directly inhibiting DNA synthesis .

Q. What experimental protocols are recommended for assessing 6-Azathymine's antimicrobial activity in vitro?

  • Strain selection : Use gram-positive bacteria (e.g., S. faecalis) and gram-negative strains to evaluate spectrum specificity .
  • Dose-response assays : Prepare serial dilutions (1–100 µM) in nutrient broth, incubate for 24–48 hours, and quantify growth via optical density (OD600) or colony-forming units (CFUs). Include thymine as a control to confirm competitive inhibition .

Q. How can TMS-EEG be optimized to minimize artifacts in neuroplasticity studies?

  • Electrode selection : Use low-conductivity materials (e.g., conductive plastic) to reduce eddy-current heating .
  • Neuronavigation : Integrate individual fMRI data to target cortical regions (e.g., motor cortex) with ≤1 mm precision, ensuring consistent stimulation sites across sessions .

Q. What are common artifacts in TMS-EEG recordings, and how are they mitigated?

  • Electromagnetic interference : Employ sample-and-hold circuits or high dynamic range amplifiers (e.g., BrainAmp) to suppress post-pulse artifacts .
  • Electrode heating : Limit pulse trains to ≤5 pulses/sec and monitor temperature to avoid exceeding 41°C (IEC-601 safety standard) .

Advanced Research Questions

Q. How can researchers resolve contradictions in 6-Azathymine's efficacy across microbial strains?

  • Comparative enzymology : Isolate D-3-aminoisobutyrate-pyruvate aminotransferase from resistant vs. susceptible strains and compare inhibition kinetics .
  • Metabolite profiling : Use LC-MS to quantify intracellular azathymidine levels, which correlate with DNA synthesis inhibition .

Q. What advanced structural techniques elucidate 6-Azathymine's interaction with nucleic acids?

  • X-ray crystallography : Resolve the crystal structure of 6-Azathymine hemihydrate (space group P21/n, a=8.861 Å, b=13.177 Å, c=20.662 Å) to observe water intercalation between bases, which may inform DNA dynamics .
  • Molecular dynamics simulations : Model how water molecule intercalation (6.3–6.7 Å spacing) affects base stacking and helix stability .

Q. How can TMS parameters be titrated to study neuroplasticity without inducing confounding effects?

  • Theta-burst protocols : Apply intermittent (iTBS) or continuous (cTBS) patterns to modulate long-term potentiation (LTP) or depression (LTD), respectively. Validate via motor-evoked potential (MEP) amplitude changes .
  • Closed-loop systems : Combine real-time EEG feedback with TMS to adjust intensity dynamically, minimizing overstimulation .

Q. What methodologies address temporal artifacts in TMS-evoked EEG responses?

  • Signal blanking : Exclude the first 5–10 ms post-TMS to eliminate amplifier saturation artifacts .
  • High-frequency sampling : Use ≥10 kHz sampling rates to capture rapid signal recovery and distinguish neural responses from residual noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.